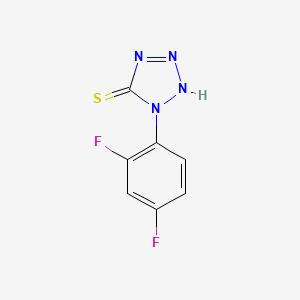
1-(2,4-Difluorophenyl)-1H-tetrazole-5-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-Difluorophenyl)-1H-tetrazole-5-thiol is a chemical compound characterized by the presence of a tetrazole ring substituted with a 2,4-difluorophenyl group and a thiol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2,4-Difluorophenyl)-1H-tetrazole-5-thiol can be synthesized through a multi-step process involving the formation of the tetrazole ring and subsequent introduction of the thiol group. One common method involves the reaction of 2,4-difluoroaniline with sodium azide and triethyl orthoformate to form the tetrazole ring. The resulting intermediate is then treated with thiourea to introduce the thiol group under acidic conditions.
Industrial Production Methods: Industrial production of this compound typically involves optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2,4-Difluorophenyl)-1H-tetrazole-5-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiolate anion.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, particularly at the 5-position.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenated solvents and strong bases such as sodium hydride or potassium tert-butoxide.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiolate anions.
Substitution: Various substituted tetrazoles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(2,4-Difluorophenyl)-1H-tetrazole-5-thiol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(2,4-difluorophenyl)-1H-tetrazole-5-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting their activity. The tetrazole ring may also interact with various biological pathways, contributing to the compound’s overall bioactivity.
Comparación Con Compuestos Similares
- 1-(3,4-Difluorophenyl)-1H-tetrazole-5-thiol
- 1-(2,4-Difluorophenyl)-1H-1,2,4-triazole-5-thiol
Comparison: 1-(2,4-Difluorophenyl)-1H-tetrazole-5-thiol is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable candidate for further research and development.
Propiedades
Fórmula molecular |
C7H4F2N4S |
|---|---|
Peso molecular |
214.20 g/mol |
Nombre IUPAC |
1-(2,4-difluorophenyl)-2H-tetrazole-5-thione |
InChI |
InChI=1S/C7H4F2N4S/c8-4-1-2-6(5(9)3-4)13-7(14)10-11-12-13/h1-3H,(H,10,12,14) |
Clave InChI |
JZGNYSZUULVQBC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1F)F)N2C(=S)N=NN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


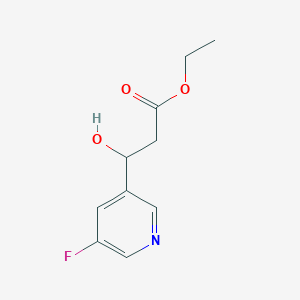
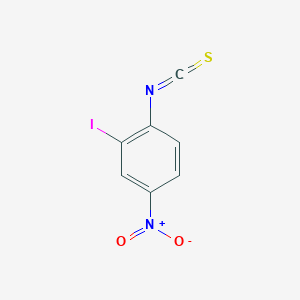
![2-(2-Bromophenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B15332969.png)
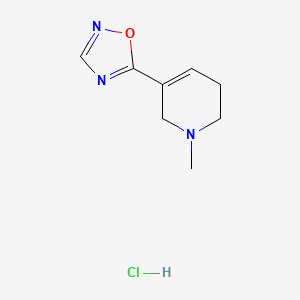
![3-[3,4-Bis(benzyloxy)phenyl]-2-oxopropanoic acid](/img/structure/B15332976.png)
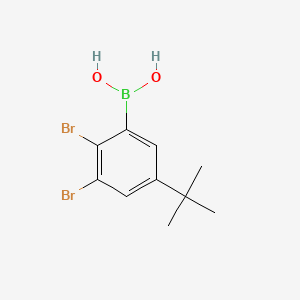
![N-(4-Biphenylyl)naphtho[1,2-b]benzofuran-9-amine](/img/structure/B15332996.png)
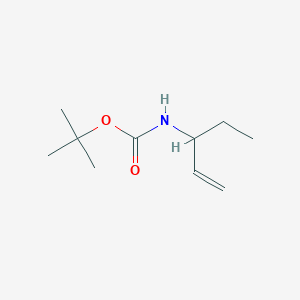
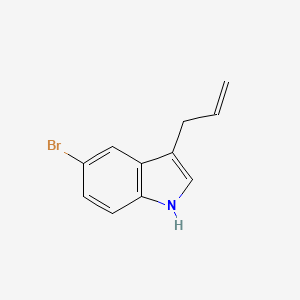
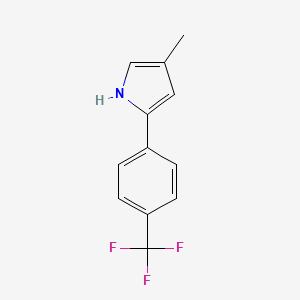

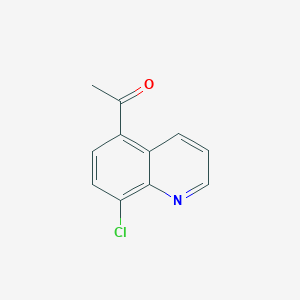
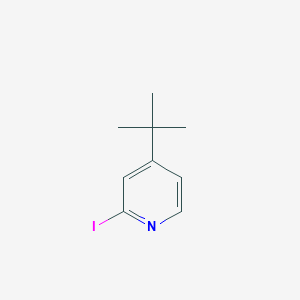
![6-Fluoro-2-(o-tolyl)imidazo[1,2-a]pyridine](/img/structure/B15333031.png)
